REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[N:10](S(C1C(C)=CC=CC=1)(=O)=O)[S:11]([C:14]1[C:15]([CH3:20])=[CH:16][CH:17]=[CH:18][CH:19]=1)(=[O:13])=[O:12])=[O:4].[OH-].[Na+].Cl>O1CCOCC1.CO.O>[C:15]1([CH3:20])[C:14]([S:11]([NH:10][C:9]2[CH:8]=[CH:7][S:6][C:5]=2[C:3]([OH:4])=[O:2])(=[O:13])=[O:12])=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2,4.5.6|
|
Name
|
3-(bis-(Toluene-2-sulfonyl)-amino)-thiophene-2-carboxylic acid methyl ester
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC=CC1N(S(=O)(=O)C=1C(=CC=CC1)C)S(=O)(=O)C=1C(=CC=CC1)C
|
Name
|
1,4-dioxane MeOH water
|
Quantity
|
62.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.CO.O
|
Name
|
|
Quantity
|
16.05 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
it was then cooled to rt
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 (3×30 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)NC1=C(SC=C1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |